molecular formula C32H39N3O9S B1668086 Butaperazine maleate CAS No. 1063-55-4

Butaperazine maleate

Cat. No. B1668086
CAS RN: 1063-55-4
M. Wt: 641.7 g/mol
InChI Key: WVYWSPZQGQMPKW-SPIKMXEPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butaperazine maleate is a phenothiazine derivative and antipsychotic agent.

Scientific Research Applications

Interaction with Conjugated Estrogens

A study by El-Yousef and Manier (2004) investigated the effects of conjugated estrogens on plasma levels of butaperazine maleate in post-menopausal women. They found significantly higher plasma butaperazine levels when subjects were taking conjugated estrogens, highlighting the interaction between butaperazine maleate and estrogen therapy (El-Yousef & Manier, 2004).

Bioavailability and Interaction with Food and Acid-Reducing Agents

Anderson et al. (2019) conducted a study on the bioavailability of filgotinib maleate tablets, including the effects of food and acid-reducing agents on its pharmacokinetics. The study concluded that filgotinib maleate tablets resulted in equivalent plasma exposures as the reference tablet, and their absorption was not significantly affected by food or acid-reducing agents (Anderson et al., 2019).

Subchronic Oral Administration in Rats

Bell et al. (2007) evaluated the effects of subchronic oral administration of n-butyl maleate, a counterpart of butaperazine maleate, on Sprague-Dawley rats. They observed significant elevations in organ weights at certain doses, suggesting mild renal perturbation, although no major toxic effects were noted (Bell et al., 2007).

Hot-Melt Extrusion of Thermo-Sensitive Drugs

Hoffmann et al. (2022) researched the hot-melt extrusion of enalapril maleate for the treatment of hypertension and heart failure, focusing on its degradation during this process. This study provided insights into the manufacturing processes for butaperazine maleate and similar compounds (Hoffmann et al., 2022).

Pharmacokinetics in Chinese Patients

Zhang et al. (2007) studied the influence of omeprazole on the pharmacokinetics of domperidone maleate and found that omeprazole does not significantly affect the absorption of domperidone maleate. This study provides an understanding of how butaperazine maleate may interact with other drugs (Zhang et al., 2007).

properties

CAS RN

1063-55-4

Product Name

Butaperazine maleate

Molecular Formula

C32H39N3O9S

Molecular Weight

641.7 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;1-[10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazin-2-yl]butan-1-one

InChI

InChI=1S/C24H31N3OS.2C4H4O4/c1-3-7-22(28)19-10-11-24-21(18-19)27(20-8-4-5-9-23(20)29-24)13-6-12-26-16-14-25(2)15-17-26;2*5-3(6)1-2-4(7)8/h4-5,8-11,18H,3,6-7,12-17H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-

InChI Key

WVYWSPZQGQMPKW-SPIKMXEPSA-N

Isomeric SMILES

CCCC(=O)C1=CC2=C(SC3=CC=CC=C3N2CCCN4CCN(CC4)C)C=C1.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O

SMILES

CCCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Canonical SMILES

CCCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

Other CAS RN

1063-55-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Butaperazine maleate;  Repoise maleate;  Tyrylen; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butaperazine maleate
Reactant of Route 2
Butaperazine maleate
Reactant of Route 3
Butaperazine maleate
Reactant of Route 4
Butaperazine maleate
Reactant of Route 5
Butaperazine maleate
Reactant of Route 6
Butaperazine maleate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.